7-Hydroxychlorpromazine

Übersicht

Beschreibung

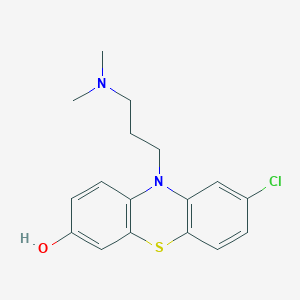

7-Hydroxychlorpromazine is a metabolite of chlorpromazine, a first-generation antipsychotic drug belonging to the phenothiazine class. Chlorpromazine is widely used in the treatment of schizophrenia, psychotic disorders, and the manic phase of bipolar disorders. The compound this compound is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP1A2 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Hydroxychlorpromazin beinhaltet typischerweise die Hydroxylierung von Chlorpromazin. Dieser Prozess kann unter bestimmten Bedingungen durch Cytochrom-P450-Enzyme, insbesondere CYP1A2, katalysiert werden.

Industrielle Produktionsmethoden: Die industrielle Produktion von 7-Hydroxychlorpromazin ist nicht gut dokumentiert, da es sich in erster Linie um einen Metaboliten handelt und nicht um eine direkt synthetisierte Verbindung. Die Produktion von Chlorpromazin, seiner Stammverbindung, umfasst die Reaktion von 2-Chlor-N,N-Dimethylanilin mit Schwefel und anschließendem Ringschluss zur Bildung der Phenothiazinringstruktur. Die Hydroxylierung zur Bildung von 7-Hydroxychlorpromazin würde dann durch metabolische Prozesse erfolgen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Hydroxychlorpromazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können sie wieder in Chlorpromazin umwandeln.

Substitution: Substitutionsreaktionen können an der Hydroxylgruppe stattfinden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Säurechloride oder Alkylhalogenide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Chinonderivate.

Reduktion: Chlorpromazin.

Substitution: Verschiedene substituierte Phenothiazinderivate.

Wissenschaftliche Forschungsanwendungen

7-Hydroxychlorpromazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung in Studien zum Metabolismus von Phenothiazin-Arzneimitteln verwendet.

Biologie: Wird auf seine Rolle in den Stoffwechselwegen von Chlorpromazin untersucht.

Medizin: Wird auf seine pharmakologischen Wirkungen und potenziellen therapeutischen Anwendungen untersucht.

Industrie: Wird bei der Entwicklung analytischer Methoden zum Nachweis von Chlorpromazin und seinen Metaboliten in biologischen Proben eingesetzt .

5. Wirkmechanismus

Der Wirkmechanismus von 7-Hydroxychlorpromazin beinhaltet seine Interaktion mit Dopaminrezeptoren im Gehirn. Es wirkt als Antagonist an den D2-Dopaminrezeptoren, ähnlich wie Chlorpromazin. Diese antagonistische Wirkung hilft, psychotische Symptome durch Modulation der Dopaminaktivität im Gehirn zu reduzieren. Die Verbindung interagiert auch mit anderen Neurotransmittersystemen, einschließlich Serotonin- und adrenergen Rezeptoren .

Ähnliche Verbindungen:

Chlorpromazin: Die Stammverbindung, die häufig als Antipsychotikum eingesetzt wird.

Mono-N-Desmethylchlorpromazin: Ein weiterer Metabolit mit ähnlichen pharmakologischen Eigenschaften.

Chlorpromazin-Sulfoxid: Ein Metabolit mit unterschiedlicher pharmakologischer Aktivität

Einzigartigkeit: 7-Hydroxychlorpromazin ist einzigartig aufgrund seiner spezifischen Hydroxylierung an der 7. Position, die seine pharmakologische Aktivität und metabolische Stabilität beeinflusst. Diese Hydroxylierung unterscheidet es von anderen Metaboliten und trägt zu seiner besonderen Rolle im Stoffwechselweg von Chlorpromazin bei .

Wirkmechanismus

The mechanism of action of 7-hydroxychlorpromazine involves its interaction with dopamine receptors in the brain. It acts as an antagonist at the D2 dopamine receptors, similar to chlorpromazine. This antagonistic action helps in reducing psychotic symptoms by modulating dopamine activity in the brain. The compound also interacts with other neurotransmitter systems, including serotonin and adrenergic receptors .

Vergleich Mit ähnlichen Verbindungen

Chlorpromazine: The parent compound, widely used as an antipsychotic.

Mono-N-desmethylchlorpromazine: Another metabolite with similar pharmacological properties.

Chlorpromazine sulfoxide: A metabolite with different pharmacological activity

Uniqueness: 7-Hydroxychlorpromazine is unique due to its specific hydroxylation at the 7th position, which influences its pharmacological activity and metabolic stability. This hydroxylation differentiates it from other metabolites and contributes to its distinct role in the metabolic pathway of chlorpromazine .

Biologische Aktivität

7-Hydroxychlorpromazine (7-OH-CPZ) is an active metabolite of chlorpromazine, a widely used antipsychotic medication. Understanding the biological activity of 7-OH-CPZ is crucial due to its potential implications in pharmacotherapy and toxicology, particularly in patients undergoing long-term treatment with chlorpromazine.

Metabolism and Pharmacokinetics

Chlorpromazine is metabolized primarily in the liver, where it undergoes various biotransformations, leading to the formation of several metabolites, including this compound. This metabolite has been identified in the urine and liver of patients treated with chlorpromazine, indicating its relevance in clinical settings .

Table 1: Comparison of Chlorpromazine and this compound

| Parameter | Chlorpromazine | This compound |

|---|---|---|

| Chemical Structure | Phenothiazine derivative | Hydroxylated phenothiazine derivative |

| Primary Use | Antipsychotic agent | Active metabolite with pharmacological effects |

| Metabolism Site | Liver | Liver (metabolite) |

| Biological Effects | Sedative, antiemetic | Reverses amphetamine-induced depression |

| Toxicity Potential | Lower toxicity | Potential toxic effects at high concentrations |

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological activity. It has been shown to reverse amphetamine-induced depression in neuronal cells, suggesting a role in modulating neurotransmitter systems . This effect may contribute to the therapeutic efficacy of chlorpromazine in managing psychiatric disorders.

Toxicity Concerns

Despite its therapeutic potential, 7-OH-CPZ has also been associated with toxicity. Studies have isolated this metabolite from patients receiving high doses of chlorpromazine for extended periods, raising concerns about its safety profile . The compound's potential for toxicity emphasizes the need for careful monitoring of patients on chlorpromazine therapy.

Case Studies

A notable case study involved a patient treated with high doses of chlorpromazine who developed symptoms indicative of toxicity. Analysis revealed elevated levels of this compound, correlating with adverse effects such as sedation and cognitive impairment. This case highlights the importance of understanding the metabolic pathways and effects of chlorpromazine's metabolites in clinical practice .

Research Findings

Recent studies have focused on improving the understanding of the metabolism of chlorpromazine and its derivatives. For instance, a study established a sensitive LC-MS/MS method for quantifying this compound in biological samples, enabling better assessment of its pharmacokinetics and dynamics . This method has been validated across various microsomal enzymes, indicating significant variances in metabolite formation rates between human liver and placenta microsomes.

Eigenschaften

IUPAC Name |

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)22-16-7-4-12(18)10-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICFFJZGXWEIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175128 | |

| Record name | 7-Hydroxychlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-62-7 | |

| Record name | 7-Hydroxychlorpromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxychlorpromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxychlorpromazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxychlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2095-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXYCHLORPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0X9L6UVP0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.